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molecular formula C9H7F3O3 B1314515 2-Methoxy-5-(trifluoromethyl)benzoic acid CAS No. 4864-01-1

2-Methoxy-5-(trifluoromethyl)benzoic acid

Cat. No. B1314515
M. Wt: 220.14 g/mol
InChI Key: NAKZCKOHULJEID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07875640B2

Procedure details

A solution of the 2-methoxy-5-(trifluoromethyl)benzoic acid (0.68 g, 3.1 mmol) in thionyl chloride (10 mL) was warmed to reflux and was allowed to stir for 2 h. The mixture was cooled to ambient temperature, concentrated under reduced pressure and diluted with 10 mL toluene. This material was again concentrated under reduced pressure and was again diluted with 10 mL toluene. This concentration and dilution was repeated for an additional time and the crude acid chloride was carried on.
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([C:12]([F:15])([F:14])[F:13])=[CH:8][C:4]=1[C:5](O)=[O:6].S(Cl)([Cl:18])=O>>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([C:12]([F:15])([F:14])[F:13])=[CH:8][C:4]=1[C:5]([Cl:18])=[O:6]

Inputs

Step One
Name
Quantity
0.68 g
Type
reactant
Smiles
COC1=C(C(=O)O)C=C(C=C1)C(F)(F)F
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with 10 mL toluene
CONCENTRATION
Type
CONCENTRATION
Details
This material was again concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
was again diluted with 10 mL toluene
CONCENTRATION
Type
CONCENTRATION
Details
This concentration and dilution

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC1=C(C(=O)Cl)C=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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